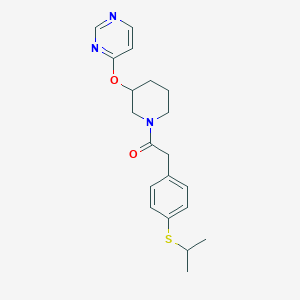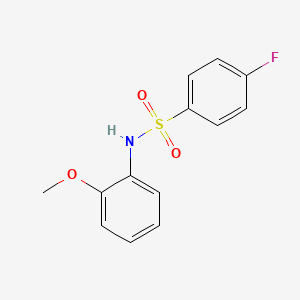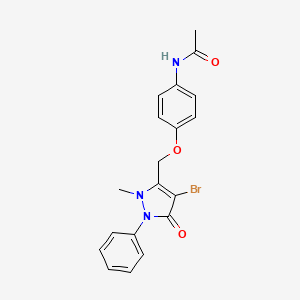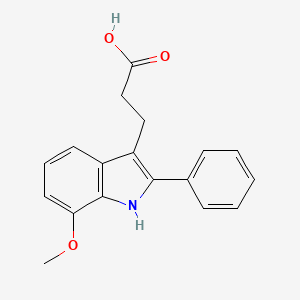![molecular formula C23H24N4O3S B2946182 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile CAS No. 940999-12-2](/img/structure/B2946182.png)
2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of oxazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Applications De Recherche Scientifique
2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been found to have antibacterial activity against both gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory cytokines. It has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2. It has also been found to induce apoptosis in cancer cells and to inhibit tumor growth. In addition, this compound has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile in lab experiments include its potential therapeutic properties and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of inflammation and cancer. Another direction is to explore its antibacterial activity and to develop new antibiotics based on this compound. In addition, future research could focus on improving the synthesis method of this compound to increase the yield and purity of the product.
Méthodes De Synthèse
The synthesis of 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile involves the reaction of 4-(azepan-1-ylsulfonyl)benzaldehyde with 5-(benzylamino)-2-hydroxybenzonitrile in the presence of a base and a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and dehydration to yield the final product. The synthesis of this compound has been reported in the literature, and various modifications have been made to improve the yield and purity of the product.
Propriétés
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c24-16-21-23(25-17-18-8-4-3-5-9-18)30-22(26-21)19-10-12-20(13-11-19)31(28,29)27-14-6-1-2-7-15-27/h3-5,8-13,25H,1-2,6-7,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKFGPCPSZPRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2946102.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one](/img/structure/B2946104.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2946105.png)


![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2946111.png)
![3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine](/img/structure/B2946112.png)
![N-(naphthalen-1-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2946118.png)
![1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride](/img/structure/B2946119.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2946122.png)